molecular formula C14H21N5O3S B186367 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine CAS No. 74375-77-2

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine

Cat. No.: B186367
CAS No.: 74375-77-2
M. Wt: 339.42 g/mol
InChI Key: HZIQITCKUOMBQU-UHFFFAOYSA-N
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Description

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine is a complex organic compound with the molecular formula C14H21N5O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its unique structure, which includes a nitroso group, a piperidinylsulfonyl group, and a pyridinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Chemical Reactions Analysis

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The piperidinylsulfonyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The piperidinylsulfonyl and pyridinyl groups may also interact with specific binding sites, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • 1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperidine
  • 1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]pyrrolidine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties. The unique combination of the nitroso, piperidinylsulfonyl, and pyridinyl groups in 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine distinguishes it from other piperazine derivatives .

Properties

IUPAC Name

1-nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c20-16-18-10-8-17(9-11-18)13-4-5-15-12-14(13)23(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIQITCKUOMBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391760
Record name 1-Nitroso-4-[3-(piperidine-1-sulfonyl)pyridin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74375-77-2
Record name 1-Nitroso-4-[3-(piperidine-1-sulfonyl)pyridin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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